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Compound of Interest

Compound Name: 3-Octyn-1-ol

Cat. No.: B076992

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)
analysis of 3-Octyn-1-ol, a key intermediate in organic synthesis. This document outlines the
predicted *H and 3C NMR spectral data, a thorough interpretation of the spectra, and
comprehensive protocols for sample preparation and data acquisition.

Predicted NMR Data Presentation

The following tables summarize the predicted *H and 3C NMR spectral data for 3-Octyn-1-ol.
These predictions are based on established empirical data and chemical shift correlation
tables.

Table 1: Predicted *H NMR Data for 3-Octyn-1-ol (in CDCIs)
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. . Coupling
Chemical Shift L .
Atom Number Multiplicity Constant (J, Integration
(3, ppm)
Hz)
1 ~3.70 Triplet (t) ~6.2 2H
Triplet of triplets
2 ~2.40 ~6.2,~2.3 2H
(tt)
5 ~2.15 Triplet () ~7.0 2H
6 ~1.45 Sextet (sxt) ~7.3 2H
7 ~1.35 Sextet (sxt) ~7.4 2H
8 ~0.90 Triplet (1) ~7.4 3H
OH Variable Singlet (s) - 1H

Table 2: Predicted 3C NMR Data for 3-Octyn-1-ol (in CDClIs)

Atom Number Chemical Shift (6, ppm)
1 ~61.5
2 ~23.5
3 ~81.0
4 ~80.0
5 ~21.0
6 ~31.0
7 ~22.0
8 ~13.5

Spectral Interpretation
'H NMR Spectrum Interpretation

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b076992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The predicted *H NMR spectrum of 3-Octyn-1-ol in CDCIs is expected to show distinct signals
corresponding to the different proton environments in the molecule.

H-1 (~3.70 ppm, triplet): These methylene protons are adjacent to the hydroxyl group, which
deshields them, causing them to appear at a relatively downfield chemical shift. The signal is
split into a triplet by the two neighboring protons on C-2.

H-2 (~2.40 ppm, triplet of triplets): These methylene protons are adjacent to the carbon-
carbon triple bond and the C-1 methylene group. They are deshielded by the triple bond and
coupled to both the H-1 protons (triplet) and the H-5 protons through the alkyne (triplet),
resulting in a triplet of triplets.

H-5 (~2.15 ppm, triplet): These methylene protons are adjacent to the other side of the
carbon-carbon triple bond, which deshields them. They are split into a triplet by the two
neighboring protons on C-6.

H-6 and H-7 (~1.45 and ~1.35 ppm, sextets): These methylene protons are part of the butyl
chain and are coupled to the protons on the adjacent methylene groups, resulting in complex
multiplets (predicted as sextets).

H-8 (~0.90 ppm, triplet): These methyl protons are at the end of the alkyl chain and are split
into a triplet by the two neighboring protons on C-7.

OH (variable, singlet): The chemical shift of the hydroxyl proton is variable and depends on
concentration and temperature. It typically appears as a broad singlet due to rapid chemical
exchange.

13C NMR Spectrum Interpretation

The predicted proton-decoupled 13C NMR spectrum of 3-Octyn-1-ol will show eight distinct
signals, one for each carbon atom in the molecule.

e C-1(~61.5 ppm): The carbon atom bonded to the hydroxyl group is deshielded and appears
in this region.

e C-2 (~23.5 ppm): This methylene carbon is adjacent to the sp-hybridized carbon and the C-1
carbon.
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e C-3 and C-4 (~81.0 and ~80.0 ppm): The two sp-hybridized carbons of the alkyne functional
group appear in this characteristic downfield region.

e C-5,C-6,C-7,and C-8 (~21.0, ~31.0, ~22.0, and ~13.5 ppm): These signals correspond to
the carbon atoms of the butyl chain. The chemical shifts are typical for sp3-hybridized
carbons in an alkyl chain.

Experimental Protocols

The following are generalized protocols for the NMR analysis of 3-Octyn-1-ol. Instrument-
specific parameters may require optimization.

Protocol 1: Sample Preparation

o Sample Weighing: Accurately weigh 10-20 mg of 3-Octyn-1-ol into a clean, dry vial.

¢ Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
Chloroform-d is a common solvent for non-polar to moderately polar organic molecules.

o Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

o Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate
matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample
height should be approximately 4-5 cm.

Capping: Securely cap the NMR tube.

Protocol 2: 'H NMR Data Acquisition

e Spectrometer: 300 MHz or higher field NMR spectrometer.
e Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

e Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this
concentration.

o Spectral Width (SW): A spectral width of approximately 12 ppm, centered around 6 ppm.

e Acquisition Time (AQ): ~3-4 seconds.
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o Relaxation Delay (D1): 1-2 seconds.

e Temperature: 298 K.

Protocol 3: **C NMR Data Acquisition

e Spectrometer: 75 MHz or higher field NMR spectrometer.

e Pulse Program: A standard proton-decoupled 3C experiment (e.g., zgpg30 on Bruker
instruments).

e Number of Scans (NS): 512 to 1024 scans, or more, may be necessary to achieve a good
signal-to-noise ratio due to the low natural abundance of 13C.

e Spectral Width (SW): A spectral width of approximately 220 ppm, centered around 100 ppm.
o Acquisition Time (AQ): ~1-2 seconds.

o Relaxation Delay (D1): 2 seconds.

Temperature: 298 K.

Visualizations
Molecular Structure and Atom Numbering

Caption: Molecular structure of 3-Octyn-1-ol with atom numbering for NMR assignments.

NMR Analysis Workflow
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Caption: A streamlined workflow for the NMR analysis of 3-Octyn-1-ol.
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Logical Relationships in NMR Data Interpretation
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Caption: Logical connections between NMR data and derived structural information.

 To cite this document: BenchChem. [Application Notes and Protocols for NMR Analysis of 3-
Octyn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076992#nmr-1h-and-13c-analysis-and-interpretation-
for-3-octyn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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